molecular formula C4H4N2O B189755 2-Hydroxypyrimidine CAS No. 557-01-7

2-Hydroxypyrimidine

Cat. No.: B189755
CAS No.: 557-01-7
M. Wt: 96.09 g/mol
InChI Key: VTGOHKSTWXHQJK-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine is a heterocyclic aromatic organic compound that contains a pyrimidine ring with a hydroxyl group attached to the second carbon atom Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA

Mechanism of Action

Target of Action

2-Hydroxypyrimidine, also known as pyrimidin-2-ol, is a derivative of pyrimidines, which are known to have a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of this compound involves its interaction with these targets, resulting in an inhibitory response against the expression and activities of these inflammatory mediators . This interaction leads to changes in the cellular environment, contributing to the compound’s anti-inflammatory effects .

Biochemical Pathways

This compound affects the biochemical pathways associated with the synthesis, degradation, salvage, and interconversion of pyrimidines . These pathways play a crucial role in diverse cellular functions, including the synthesis of DNA, RNA, lipids, and carbohydrates . The compound’s interaction with these pathways can lead to downstream effects that influence cellular function and response.

Pharmacokinetics

The compound’s solubility and other physical properties suggest that it may have good bioavailability .

Result of Action

The result of this compound’s action is primarily its anti-inflammatory effects, as evidenced by its inhibitory response against the expression and activities of certain vital inflammatory mediators . This can lead to a reduction in inflammation and associated symptoms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

2-Hydroxypyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the oxidation processes where the 2-methyl group side chain of pyrimidine is oxidized to a carboxyl group by oxidizing agents such as potassium permanganate . This compound also interacts with nucleobases like cytosine, uracil, and thymine, which are essential components of nucleic acids . These interactions are primarily due to the electron-deficient nature of the pyrimidine ring, which facilitates binding with other biomolecules.

Cellular Effects

This compound influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to play a role in the chemotherapy of AIDS by interacting with nucleic acids . Additionally, its presence in nucleic acids suggests that it may influence gene expression and cellular metabolism by participating in the synthesis and repair of DNA and RNA.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of nucleic acids . This inhibition can lead to changes in gene expression and cellular function, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause respiratory irritation and other toxic effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it has been shown to participate in the metabolic reprogramming of tryptophan metabolism, leading to the accumulation of L-5-hydroxytryptophan and kynurenine . These metabolic changes can influence various cellular processes and contribute to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed that this compound can be transported across cell membranes and distributed within the cytoplasm and nucleus . This distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the nucleus, where it can interact with nucleic acids and influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypyrimidine can be synthesized through several methods. One common approach involves the reaction of malonic acid derivatives with urea under acidic conditions, followed by cyclization to form the pyrimidine ring. Another method involves the condensation of formamide with β-ketoesters in the presence of a base, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale solvent-free chlorination using phosphorous oxychloride (POCl3). This method involves heating the hydroxy-containing substrate in a sealed reactor at high temperatures with one equivalent of pyridine as a base. This process is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidine-2,4-dione.

    Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Hydroxypyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hydroxypyrimidine can be compared with other similar compounds such as:

    2-Hydroxypyridine: Similar in structure but differs in the position of the nitrogen atoms in the ring.

    2-Aminopyrimidine: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and reactivity.

    2,4-Dihydroxypyrimidine: Contains an additional hydroxyl group, which can affect its chemical behavior and applications.

Uniqueness: this compound is unique due to its specific hydroxyl group position, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGOHKSTWXHQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060315
Record name 2-Hydroxypyrimidine
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Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-01-7, 51953-13-0, 55949-38-7
Record name 2(1H)-Pyrimidinone
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Record name 2-Hydroxypyrimidine
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Record name 2-Pyrimidinol
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Record name 2(1H)-Pyrimidinone
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Record name 2-Hydroxypyrimidine
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Record name 1H-pyrimidin-2-one
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Synthesis routes and methods I

Procedure details

tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate (0.10 g, 0.21 mmol) was dissolved in trifluoroacetic acid (5 mL) and stirred overnight. The reaction was concentrated to afford the bis-TFA salt of the title compound (0.048 g). MS 233.2 (M+1).
Name
tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

Tetrahydro-1-(5-t-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-hydroxy-2(1H)-pyrimidinone (0.05 mole), N-methyl-N-(3,4-dichlorophenyl)carbamoyl chloride (0.06 mole), pyridine (0.06 mole) and toluene (150 ml) are charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture is heated at reflux with stirring for a period of about 3 horus. After this time the reaction mixture is cooled to room temperature and is filtered to remove pyridine hydrochloride. The filtrate is then washed with water, dried over anhydrous magnesium sulfate and stripped of solvent leaving a residue. The residue is recrystallized to yield the desired product tertrahydro-1-(5-t-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-[N-methyl-N-(3,4-dichlorophenyl)carbamoyloxy]-2(1H-pyrimidinone.
Name
Tetrahydro-1-(5-t-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-hydroxy-2(1H)-pyrimidinone
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
N-methyl-N-(3,4-dichlorophenyl)carbamoyl chloride
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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